NRC-16 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
NRC-16 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the NRC-16 peptide, a promising antimicrobial agent with potent activity against a range of bacterial pathogens and a notable lack of cytotoxicity towards mammalian cells. Discovered from the witch flounder, Glyptocephalus cynoglossus, NRC-16 is a 19-amino acid cationic peptide that has demonstrated significant anti-biofilm capabilities. This document details its origin, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of quantitative data on its biological activities and provides detailed protocols for the key experimental procedures used in its characterization. Visual diagrams are included to illustrate its mechanism of action and the experimental workflow for its analysis.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a particularly promising class of molecules. AMPs are a component of the innate immune system in a wide variety of organisms. NRC-16 is one such peptide, identified from the witch flounder, Glyptocephalus cynoglossus, that has shown potent antimicrobial and anti-biofilm activities with minimal toxicity to human cells.[1][2][3]
Discovery and Origin
NRC-16 was identified in studies searching for novel antimicrobial peptides from the witch flounder, Glyptocephalus cynoglossus.[1][2][3] It is a 19-amino acid cationic peptide.[4] The peptide was synthesized for experimental studies to evaluate its biological activities.[2]
Table 1: Physicochemical Properties of NRC-16 Peptide
| Property | Value | Reference |
| Amino Acid Sequence | GWKKWLRKGAKHLGQAAIK | [4] |
| Molecular Formula | C102H166N32O21 | [4] |
| Molecular Weight | 2176.8 Da | [4] |
| Origin | Witch flounder (Glyptocephalus cynoglossus) | [1][2][3] |
| Type | Cationic Antimicrobial Peptide | [4] |
Biological Activities
NRC-16 exhibits a range of biological activities, most notably its potent antimicrobial and anti-biofilm effects, coupled with a high degree of cell selectivity.
Antimicrobial Activity
NRC-16 has demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, including clinically isolated and multidrug-resistant (MDR) strains.[2] Its bactericidal activity is not sensitive to salt, a desirable feature for therapeutic applications.[1][2][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of NRC-16 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (μM) | Reference |
| Pseudomonas aeruginosa (otitis media isolate) | Gram-negative | Not specified | [1][2][3] |
| Pseudomonas aeruginosa (cholelithiasis isolate) | Gram-negative | Not specified | [1][2][3] |
| Staphylococcus aureus (otitis media isolate) | Gram-positive | Not specified | [1][2][3] |
| Drug-resistant E. coli | Gram-negative | Not specified | [2] |
| Drug-resistant S. typhimurium | Gram-negative | Not specified | [2] |
| Drug-resistant S. aureus | Gram-positive | Not specified | [2] |
Anti-biofilm Activity
A key attribute of NRC-16 is its ability to inhibit and disrupt bacterial biofilms. It has been shown to significantly inhibit biofilm formation at concentrations of 4–16 μM.[1][2][3] This activity is observed at concentrations just above its minimum inhibitory concentration (MIC), a feature not commonly seen with conventional antibiotics.[1][2][3]
Table 3: Biofilm Inhibition by NRC-16
| Target Organism | Effective Concentration | Activity | Reference |
| Pseudomonas aeruginosa | 4–16 μM | Significant inhibition of biofilm formation | [1][2][3] |
Cytotoxicity and Hemolytic Activity
A crucial aspect for any potential therapeutic is its safety profile. NRC-16 has demonstrated a high degree of selectivity for bacterial cells over mammalian cells. It does not cause significant lysis of human red blood cells (hemolysis) and is not cytotoxic to human keratinocyte (HaCaT) or macrophage (RAW264.7) cell lines at effective antimicrobial concentrations.[1][2][3]
Table 4: Cytotoxicity and Hemolytic Activity of NRC-16
| Cell Type | Assay | Result | Reference |
| Human Red Blood Cells (hRBCs) | Hemolysis Assay | No significant lysis | [1][2][3] |
| Human Keratinocytes (HaCaT cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |
| Murine Macrophages (RAW264.7 cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |
Mechanism of Action
The proposed mechanism of action for NRC-16 involves the direct disruption of bacterial cell membranes, leading to cell death. Its selectivity is attributed to differences in the membrane compositions of bacterial and mammalian cells. The peptide's interaction with model mammalian membranes was found to be negligible, which is consistent with its low hemolytic and cytotoxic activity.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the NRC-16 peptide.
Peptide Synthesis
NRC-16 is a synthetic peptide.[2] Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides.
Protocol:
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Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine in DMF) to expose the free amino group for the next coupling step.
-
Iterative Coupling and Deprotection: The peptide chain is elongated by sequentially coupling Fmoc-protected amino acids, followed by deprotection, according to the NRC-16 sequence (GWKKWLRKGAKHLGQAAIK).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the NRC-16 peptide in the assay medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
This assay assesses the peptide's ability to lyse red blood cells.
Protocol:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs), wash them with phosphate-buffered saline (PBS), and resuspend them to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, mix the hRBC suspension with serial dilutions of the NRC-16 peptide.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HaCaT or RAW264.7) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the NRC-16 peptide.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells.
Tryptophan Fluorescence Assay
This assay is used to study the interaction of the peptide with lipid membranes. The intrinsic fluorescence of tryptophan residues is sensitive to the polarity of their environment.
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial or mammalian membranes.
-
Fluorescence Measurement: In a quartz cuvette, place a solution of the NRC-16 peptide (which contains tryptophan).
-
Titration: Sequentially add increasing concentrations of the liposome suspension to the peptide solution.
-
Data Acquisition: After each addition, record the tryptophan fluorescence emission spectrum (excitation at ~280-295 nm, emission scan from ~300-400 nm).
-
Analysis: A blue shift in the emission maximum indicates the movement of tryptophan into the more hydrophobic environment of the lipid bilayer, signifying peptide-membrane interaction.
Calcein Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles.
Protocol:
-
Calcein-Loaded Vesicle Preparation: Prepare liposomes as in the tryptophan fluorescence assay, but include a high, self-quenching concentration of calcein dye in the hydration buffer.
-
Removal of External Dye: Remove the non-encapsulated calcein by size-exclusion chromatography.
-
Leakage Measurement: Place the calcein-loaded liposomes in a fluorometer cuvette.
-
Peptide Addition: Add the NRC-16 peptide to the liposome suspension.
-
Data Acquisition: Monitor the increase in calcein fluorescence over time (excitation at ~495 nm, emission at ~515 nm). An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane permeabilization.
-
Maximum Leakage: Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to lyse all vesicles.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
Protocol:
-
Sample Preparation: Prepare solutions of the NRC-16 peptide in different solvents (e.g., aqueous buffer to mimic a polar environment, and a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of liposomes).
-
CD Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Analysis: The shape of the spectrum is indicative of the secondary structure. For example, α-helical structures show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.
Visualizations
Conclusion and Future Directions
The NRC-16 peptide represents a promising candidate for the development of new antimicrobial therapies. Its potent activity against clinically relevant bacteria, including those forming biofilms, combined with its favorable safety profile, makes it an attractive lead compound. Future research should focus on in vivo efficacy studies to evaluate its therapeutic potential in animal models of infection. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogues. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel solutions to the growing challenge of antimicrobial resistance.
References
- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the NRC-16 Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus [mdpi.com]
- 2. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the NRC-16 Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-microbial, anti-biofilm activities and cell selectivity of the NRC-16 peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRC-16 [anaspec.com]
